Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate
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Overview
Description
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of ethyl 2-isopropyl-4-oxobutanoate with hydroxylamine hydrochloride under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and functionalized derivatives that can be further utilized in organic synthesis .
Scientific Research Applications
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethyl-4,5-dihydrooxazole-4-carboxylate
- Ethyl 2-methyl-4,5-dihydrooxazole-4-carboxylate
- Ethyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate
Uniqueness
Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
GCKQAAQUVZSXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC(=N1)C(C)C |
Origin of Product |
United States |
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